Streptomycin was discovered in 1943 and is classified under the aminoglycoside antibiotics. It acts by inhibiting bacterial protein synthesis, which is critical for bacterial growth and reproduction. The source of streptomycin is microbial fermentation, specifically from Streptomyces griseus, a soil-dwelling actinobacterium known for producing various antibiotics.
The synthesis of streptomycin involves several key steps:
Streptomycin has a complex molecular structure characterized by several functional groups, including amino groups and a glycosidic bond. Its chemical formula is CHNOS, and it has a molecular weight of approximately 581.63 g/mol. The structure includes a 2-deoxystreptamine core linked to various sugar moieties, which are essential for its biological activity.
Streptomycin can undergo various chemical reactions:
Streptomycin exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the initiation complex of protein synthesis, leading to misreading of mRNA and ultimately causing the production of nonfunctional proteins. The disruption of protein synthesis is critical for bacterial cell survival, making streptomycin effective against various bacterial pathogens.
Relevant data indicate that streptomycin maintains its antibacterial activity across a range of pH levels, although optimal activity occurs at physiological pH .
Streptomycin has several important applications in medicine and research:
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